(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
CAS No.: 10379-57-4
Cat. No.: VC20955708
Molecular Formula: C29H48
Molecular Weight: 396.7 g/mol
* For research use only. Not for human or veterinary use.
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene - 10379-57-4](/images/no_structure.jpg)
Specification
CAS No. | 10379-57-4 |
---|---|
Molecular Formula | C29H48 |
Molecular Weight | 396.7 g/mol |
IUPAC Name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene |
Standard InChI | InChI=1S/C29H48/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h22-24H,8-19H2,1-7H3/t22-,23+,24+,26-,27-,28+,29+/m0/s1 |
Standard InChI Key | GOPDLMFHMQYLNR-LEFMYDISSA-N |
Isomeric SMILES | CCC1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C |
SMILES | CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Canonical SMILES | CCC1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Introduction
Chemical Structure and Identification
The compound (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene is characterized by a complex polycyclic structure built around a cyclopenta[a]chrysene core framework. This molecule is identified by the CAS registry number 10379-57-4 and possesses a molecular formula of C29H48. The compound features a tetradecahydrocyclopenta[a]chrysene skeleton with six methyl groups positioned at the 5a, 5b, 8 (two methyl groups), 11a, and 13b positions, along with an ethyl substituent at position 3.
Basic Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C29H48 |
Molecular Weight | 396.7 g/mol |
CAS Number | 10379-57-4 |
Physical State | Solid (at room temperature) |
Structure Type | Polycyclic triterpenoid derivative |
Core Framework | Cyclopenta[a]chrysene |
Hydrogenation | Tetradecahydro (14 hydrogen atoms) |
Stereochemistry and Conformational Analysis
The stereochemical configuration of this compound is particularly noteworthy, as indicated by the multiple stereodescriptors in its name: (5Ar,5bR,7aS,11aS,11bR,13aS,13bR). This detailed stereochemical information reveals a specific three-dimensional arrangement that significantly influences the compound's physical properties, reactivity, and biological activity.
Stereochemical Centers
Structural Relationships and Classification
Relationship to Hopane Triterpenoids
The compound bears structural similarities to hopane triterpenoids, particularly to 17β(H),21α(H)-30-norhopane, which is also known by synonyms including "3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene" . The primary difference lies in the degree of hydrogenation (tetradecahydro versus hexadecahydro), indicating a difference of two hydrogen atoms in the molecule.
Hazard Type | Potential Concern |
---|---|
Skin Contact | May cause irritation |
Eye Contact | May cause serious eye irritation |
Respiratory | May cause respiratory irritation |
Environmental | Potentially toxic to aquatic organisms with long-term effects |
Analytical Detection and Characterization
The identification and characterization of this compound in research settings would typically employ a combination of advanced analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would be valuable for elucidating the structure, particularly the stereochemistry at the multiple chiral centers. The characteristic signals from the methyl and ethyl substituents would provide key diagnostic information.
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Mass Spectrometry: This technique would confirm the molecular weight (396.7 g/mol) and provide fragmentation patterns characteristic of the cyclopenta[a]chrysene skeleton.
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Infrared Spectroscopy: IR analysis would reveal the C-H stretching patterns typical of a highly saturated polycyclic structure.
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for the separation and detection of polycyclic compounds similar to our target molecule. These methods are particularly important for distinguishing between closely related structural isomers.
Comparative Analysis with Related Compounds
To better understand the properties of (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene, it is valuable to compare it with structurally related compounds.
Comparison with Other Cyclopenta[a]chrysene Derivatives
Table 2 presents a comparative analysis of our target compound with related structures:
Research Gaps and Future Directions
Despite the structural characterization of this compound, several knowledge gaps exist that warrant further investigation:
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Comprehensive Physical Properties: Detailed characterization of physical properties such as melting point, solubility parameters, and optical rotation would provide valuable reference data.
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Specific Biological Activity: Direct studies of the compound's biological effects, particularly its potential genotoxicity and carcinogenicity, would help establish its toxicological profile.
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Environmental Fate: Understanding the environmental persistence, degradation pathways, and bioaccumulation potential would clarify its environmental significance.
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Synthetic Optimization: Development of efficient synthetic routes to produce this compound with controlled stereochemistry would facilitate further research.
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